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DS-7423

Cat. No.: B1150071
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Description

Contextualization of Phosphoinositide 3-Kinase (PI3K)/mammalian Target of Rapamycin (B549165) (mTOR) Pathway Inhibition in Contemporary Biological Research

The phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular network involved in regulating fundamental cellular processes such as proliferation, growth, differentiation, and survival. mdpi.commdpi.comacs.orgtermedia.pl Dysregulation and hyperactivation of this pathway are frequently observed characteristics in a high percentage of human cancers, contributing to uncontrolled growth, increased survival, and resistance to therapeutic interventions. mdpi.commdpi.comacs.org Consequently, components of the PI3K/Akt/mTOR pathway have become prime targets for the development of therapeutic agents in oncology and are also being explored for other diseases. mdpi.comacs.org The pathway's significance in carcinogenesis underscores the rationale for developing inhibitors aimed at modulating its activity. mdpi.commdpi.com

Genesis and Preclinical Development Rationale of DS-7423 as a Dual PI3K/mTOR Inhibitor within Drug Discovery Paradigms

This compound is characterized as a novel, small-molecule compound designed to function as a dual inhibitor of both PI3K and mTOR (mTORC1/2). plos.orgoncotarget.cominvivochem.comresearchgate.net Developed by Daiichi Sankyo Co., Ltd., its genesis lies within drug discovery paradigms focused on targeting critical signaling pathways frequently altered in cancer. patsnap.comnih.govoup.com The rationale for developing a dual inhibitor like this compound stems from the interconnected nature of the PI3K and mTOR pathways. mdpi.comtermedia.plinvivochem.com Inhibiting both kinases simultaneously is hypothesized to offer potential advantages over targeting either pathway alone, including more comprehensive pathway blockade and the potential to overcome feedback loops that can limit the effectiveness of single-target inhibitors. mdpi.comtermedia.plinvivochem.com Preclinical studies were undertaken to evaluate the potential of this orally bioavailable compound. oncotarget.comnih.gov

Academic Significance and Foundational Research Areas Pertaining to this compound

Academic research on this compound has significantly contributed to the understanding of dual PI3K/mTOR inhibition. Foundational research areas have focused on elucidating its mechanism of action, evaluating its efficacy in various preclinical cancer models, and investigating mechanisms of resistance that may emerge upon treatment. Studies have explored its activity in ovarian clear cell adenocarcinoma (OCCA) and glioblastoma (GBM), where the PI3K pathway is frequently altered. plos.orgoncotarget.comnih.govnih.govplos.orgresearchgate.net Investigations into this compound have also examined its impact on cell cycle progression and the induction of apoptosis. plos.orgnih.govplos.org Furthermore, research has explored its potential in combination therapies and its ability to cross the blood-brain barrier, which is particularly relevant for brain tumors like glioblastoma. oncotarget.comnih.govnih.govaacrjournals.org Studies have also identified compensatory signaling pathways, such as those involving HER2, PSMA, and mGluR1 in PTEN wild-type prostate cancer, that can mediate resistance to this compound, highlighting the complexity of targeting this pathway. aacrjournals.orgnih.govaacrjournals.orgresearchgate.netresearchgate.net

Properties

Appearance

Solid powder

Synonyms

DS7423;  DS 7423;  DS-7423; NONE

Origin of Product

United States

Detailed Research Findings

Direct Kinase Inhibition Profile and Specificity

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding cleft of target enzymes nih.gov. Its inhibitory activity extends to multiple kinases within the PI3K and mTOR families.

Inhibition of Class I PI3K Isoforms (e.g., PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ)

This compound inhibits all class I PI3K isoforms, demonstrating the highest potency against PI3Kα. Studies have reported the following IC50 values for this compound against Class I PI3K isoforms:

PI3K IsoformIC50 (nM)Source
PI3Kα15.6 plos.orgasu.edumedchemexpress.com
PI3Kβ1143 plos.orgasu.edumedchemexpress.com
PI3Kγ249 plos.orgasu.edumedchemexpress.com
PI3Kδ262 plos.orgasu.edumedchemexpress.com

This data indicates that while this compound inhibits all tested Class I PI3K isoforms, its potency is significantly higher for PI3Kα compared to PI3Kβ, PI3Kγ, and PI3Kδ plos.orgnih.gov.

Inhibition of mTOR Complexes (mTORC1 and mTORC2)

In addition to PI3K, this compound also inhibits mTOR, a key component of both mTORC1 and mTORC2 complexes plos.orgresearchgate.netaacrjournals.org. The reported IC50 value for mTOR inhibition by this compound is 34.9 nM, demonstrating potent activity against this target plos.orgasu.edumedchemexpress.com. This dual inhibition of both PI3K and mTOR distinguishes this compound from inhibitors that target only one of these pathways oncotarget.com.

Off-Target Kinase Activity (e.g., Mixed Lineage Kinase 1 (MLK1), Never-In-Mitosis Gene A (NIMA)-related kinase 2 (NEK2))

While primarily targeting PI3K and mTOR, this compound has shown some off-target activity against other kinases. In a panel of 227 kinases tested, relevant activity (IC50 < 200 nM) was observed only against Mixed Lineage Kinase 1 (MLK1) and Never-In-Mitosis Gene A (NIMA)-related kinase 2 (NEK2) plos.orgnih.gov. This suggests a relatively focused kinase inhibition profile beyond its primary targets.

Downstream Signaling Pathway Modulation

The direct inhibition of PI3K and mTOR by this compound leads to significant modulation of downstream signaling pathways that regulate critical cellular processes.

Regulation of AKT Phosphorylation and Activation

The PI3K/AKT pathway is a major downstream effector of receptor tyrosine kinases and is frequently activated in various cancers plos.orgfrontiersin.org. This compound suppresses the phosphorylation of AKT at both Thr308 and Ser473 residues plos.orgresearchgate.net. This reduction in AKT phosphorylation indicates an inhibition of its activation, thereby impacting downstream signaling events regulated by AKT researchgate.net. The suppression of AKT phosphorylation has been observed at this compound concentrations ranging from 39 to 156 nM and higher plos.orgresearchgate.net.

Effects on Key mTORC1 Effectors (e.g., S6 Kinase (S6K), 4E-Binding Protein 1 (4EBP1))

mTORC1 plays a crucial role in regulating protein synthesis and cell growth, primarily through the phosphorylation of its key effectors, S6 Kinase (S6K) and 4E-Binding Protein 1 (4EBP1) mdpi.comidrblab.net. This compound effectively suppresses the phosphorylation of S6 (a downstream target of S6K) at Ser235/236 and Ser240/244 residues, as well as the phosphorylation of 4EBP1 plos.orgnih.gov. This inhibition of S6 and 4EBP1 phosphorylation occurs at comparable doses to those that affect the AKT pathway, indicating a coordinated suppression of both arms of the PI3K/mTOR signaling cascade plos.orgresearchgate.net.

Impact on FOXO1/3a and MDM2 Pathways

This compound has been shown to suppress the phosphorylation levels of downstream targets in the AKT pathway, including FOXO1/3a and MDM2. nih.govaacrjournals.orgresearchgate.net Inhibition of PI3K/mTOR signaling by this compound leads to decreased phosphorylation of AKT (at Thr308 and Ser473), which in turn affects the phosphorylation status of its substrates like FOXO1/3a and MDM2. nih.govresearchgate.net

Specifically, this compound treatment reduces the level of phosphorylated MDM2 in a dose-dependent manner. nih.govresearchgate.net MDM2 is a ubiquitin ligase that promotes the degradation of TP53 (p53). researchgate.net The reduction in phosphorylated MDM2 levels by this compound is associated with an increase in TP53 levels and increased phosphorylation of TP53 at Ser46. nih.govasu.eduresearchgate.net Phosphorylation of TP53 at Ser46 is considered a key event in TP53-dependent apoptosis. nih.gov

Regarding FOXO proteins, this compound suppresses the phosphorylation of FOXO1/3a. nih.govresearchgate.net Phosphorylation of FOXO proteins by AKT typically leads to their cytoplasmic sequestration and inactivation. Therefore, inhibition of AKT by this compound is expected to result in decreased phosphorylation and potentially increased nuclear localization and activity of FOXO1/3a. Research indicates that this compound suppresses the phosphorylation levels of FOXO1/3a at comparable doses to its effects on AKT and S6. nih.govresearchgate.net

Cellular Biological Responses Mediated by this compound

The molecular inhibition of the PI3K/mTOR pathway by this compound translates into significant cellular biological responses, including alterations in cell cycle progression and induction of apoptosis. nih.govasu.edunih.govaacrjournals.orgplos.org

Cell Cycle Progression Alterations (e.g., S-phase reduction, sub-G1 increase)

This compound treatment affects cell cycle distribution. Studies using flow cytometry have revealed a decrease in the S-phase cell population and an increase in the sub-G1 cell population following treatment with this compound in various cancer cell lines, such as ovarian clear cell adenocarcinoma cells. nih.govasu.edunih.govaacrjournals.orgplos.org The increase in the sub-G1 population is indicative of increased apoptotic cells. aacrjournals.orgplos.orgpatsnap.com This effect on cell cycle progression is observed in a dose-dependent manner. aacrjournals.orgplos.org

Apoptosis Induction and Associated Molecular Events (e.g., TP53-dependent apoptosis, PUMA, p53AIP1, cleaved PARP)

A significant cellular response mediated by this compound is the induction of apoptosis. nih.govasu.edunih.govaacrjournals.orgplos.org This apoptotic effect appears to be, at least in part, TP53-dependent, particularly in cancer cell lines with wild-type TP53. nih.govasu.eduaacrjournals.orgplos.org this compound induces apoptosis more effectively in cell lines without TP53 mutations compared to those with mutated TP53. nih.govasu.eduaacrjournals.orgplos.org

Molecular events associated with this compound-induced apoptosis include the upregulation of TP53 target genes involved in apoptosis, such as PUMA and p53AIP1. nih.govmedchemexpress.comasu.eduglpbio.comaacrjournals.orgplos.org These genes are induced at concentrations of 39 nM or higher. asu.eduplos.org Furthermore, this compound treatment leads to the cleavage of PARP, a hallmark of apoptosis, in a dose-dependent manner. nih.govplos.org Cleaved PARP is observed at concentrations as low as 39 nM, with the effect increasing with higher doses. nih.govplos.org

The induction of p-TP53 at Ser46 by this compound is linked to the expression of p53AIP1, further supporting the TP53-dependent apoptotic pathway. nih.gov

Autophagy Modulation and its Contribution to Cell Death

Research also indicates that this compound can modulate autophagy. In some contexts, the combination treatment of this compound with other agents, such as temozolomide (TMZ) in glioblastoma cells, has been shown to increase autophagic cell death. nih.gov This suggests a potential role for autophagy in this compound's effects on cell death, particularly in combination therapies. nih.gov Increased levels of LC3-II, a marker of autophagy, have been observed with the combination treatment of this compound and TMZ. nih.gov

Data Tables

While specific quantitative data tables from the search results are challenging to replicate interactively, key findings regarding IC50 values and effects on protein phosphorylation and cell cycle distribution can be summarized:

Target/EffectThis compound IC50/EffectReferences
PI3Kα15.6 nM medchemexpress.comasu.edunih.govglpbio.com
mTOR34.9 nM medchemexpress.comasu.edunih.govglpbio.com
PI3Kβ1143 nM medchemexpress.comasu.edunih.govglpbio.com
PI3Kγ249 nM medchemexpress.comasu.edunih.govglpbio.com
PI3Kδ262 nM medchemexpress.comasu.edunih.govglpbio.com
p-AKT (Thr308, Ser473)Suppressed at ≥ 39-156 nM nih.govresearchgate.net
p-S6 (Ser235/236, Ser240/244)Suppressed at ≥ 39-156 nM nih.govresearchgate.net
p-FOXO1/3aSuppressed at comparable doses to p-AKT/p-S6 nih.govaacrjournals.orgresearchgate.net
p-MDM2Reduced in a dose-dependent manner nih.govasu.eduresearchgate.net
TP53 levelIncreased nih.govmedchemexpress.comglpbio.comresearchgate.net
p-TP53 (Ser46)Increased, particularly at higher doses (156-2500 nM) nih.govasu.eduaacrjournals.orgresearchgate.net
S-phase cell populationDecreased nih.govasu.edunih.govaacrjournals.orgplos.org
sub-G1 cell populationIncreased (in TP53 wild-type cells) nih.govasu.edunih.govaacrjournals.orgplos.orgpatsnap.com
Apoptosis inductionObserved, more effective in TP53 wild-type cells nih.govasu.edunih.govaacrjournals.orgplos.org
PUMA expressionInduced at ≥ 39 nM nih.govmedchemexpress.comasu.eduglpbio.comaacrjournals.orgplos.org
p53AIP1 expressionInduced at ≥ 39 nM nih.govmedchemexpress.comasu.eduglpbio.comaacrjournals.orgplos.org
Cleaved PARPInduced at ≥ 39 nM, dose-dependent increase nih.govplos.orgpatsnap.com
LC3-II levels (with TMZ)Increased nih.gov

Preclinical Research Methodologies and Models Utilizing Ds 7423

In Vitro Experimental Systems

In vitro studies have been instrumental in understanding the direct effects of DS-7423 on cancer cells, including its impact on proliferation, cell cycle progression, and apoptosis.

Application in Diverse Cancer Cell Line Panels

This compound has been tested across panels of cancer cell lines from various origins, including ovarian clear cell adenocarcinoma (OCCA), glioblastoma (GBM), and prostate cancer. In a panel of nine OCCA cell lines, this compound demonstrated anti-tumor effects, with IC50 values below 75 nM in all tested lines, irrespective of PIK3CA mutational status. plos.orgnih.govnih.govasu.eduasu.edu Studies in prostate cancer models, specifically PTEN wild-type androgen-dependent (CWR22) and androgen-independent (22RV1) cells, showed that combination treatment with this compound and either lapatinib (B449) or Riluzole resulted in reduced clonogenic survival compared to single-agent treatments. nih.gov For glioblastoma, this compound inhibited the growth of 9 glioma cell lines with mean 50% inhibitory concentration values less than 250 nmol/L. nih.govnih.gov Sensitivity to this compound in glioma cell lines was associated with PIK3CA mutations and PTEN alterations, showing preferential inhibition in cell lines with these genetic characteristics. nih.govnih.gov Preclinical studies with OVMONA cells expressing PIK3CA E545V demonstrated sensitivity to this compound as measured by inhibition of cellular proliferation. oncokb.org An OCCA cell line harboring PIK3CA C420R was also found to be sensitive to this compound in culture, exhibiting inhibited cell proliferation. genomenon.com

The following table summarizes representative IC50 values of this compound in different cancer cell lines:

Cancer TypeCell Line(s) TestedRepresentative IC50 Values (nM)
Ovarian Clear Cell AdenocarcinomaPanel of nine OCCA cell lines< 75 (all lines)
GlioblastomaPanel of 9 glioma cell lines< 250 (mean)
Ovarian Clear Cell AdenocarcinomaOVMONA (with PIK3CA E545V)Sensitive (proliferation inhibition) oncokb.org
Ovarian Clear Cell AdenocarcinomaOCCA cell line (with PIK3CA C420R)Sensitive (proliferation inhibition) genomenon.com

Utilization of Cancer Stem Cell Models

Cancer stem cells, including glioma-initiating cells (GICs), have been used to evaluate the efficacy of this compound. This compound inhibited the growth of 22 glioma-initiating cell lines with mean 50% inhibitory concentration values less than 250 nmol/L. nih.govnih.gov Studies involving GSC11 GICs, which are PTEN mutant and PIK3CA mutant cells, showed that this compound was effective in inhibiting their growth. nih.govoncotarget.com MSK1 knockdown in GSC20 glioma stem cells attenuated resistance to PI3K/mTOR inhibitors, including this compound, leading to decreased cell proliferation and increased apoptosis after treatment. nih.govaacrjournals.org

Biochemical and Cell-based Assay Techniques for Mechanistic Elucidation

Various biochemical and cell-based assays have been employed to understand the mechanisms by which this compound exerts its effects.

Immunoblotting has been used to assess the impact of this compound on the phosphorylation levels of key proteins in the PI3K/mTOR pathway. This compound suppressed the phosphorylation of AKT (Thr308 and Ser473) and S6 (Ser235/236 and Ser240/244) at doses of 39–156 nM and higher in OCCA cell lines. plos.orgresearchgate.net This indicates the inhibition of both PI3K and mTORC1 pathways. Immunoblotting also showed that this compound suppressed the phosphorylation levels of targeted proteins in the AKT pathway (FOXO1/3a and MDM2) and mTORC1 pathway (S6) at comparable doses. plos.orgresearchgate.net In glioblastoma cells, this compound treatment increased MSK1 expression and β-catenin phosphorylation at Ser552 in vivo, which was blocked by MSK1 deletion. nih.gov Cleaved PARP induction, indicative of apoptosis, was observed via immunoblotting in OVISE cells treated with this compound, showing a dose-dependent increase. plos.orgplos.org

Flow cytometry has been utilized to analyze cell cycle progression and apoptosis. In OCCA cell lines, flow cytometry revealed a decrease in S-phase cell populations and an increase in sub-G1 cell populations following treatment with this compound in six of the nine cell lines tested. plos.orgnih.govnih.govasu.eduasu.eduplos.orgresearchgate.netniph.go.jp this compound at 156 nM induced apoptosis in 4–12% of five OCCA cell lines without TP53 mutations, and 2,500 nM this compound induced apoptosis in 10–16% of these cells. plos.org Apoptotic cell proportion was evaluated using annexin-V FITC and propidium (B1200493) iodide (PI) double staining followed by flow cytometry. plos.orgplos.org The percentage of apoptotic cells was significantly higher in OCCA cells without TP53 mutations compared to those with TP53 mutations. plos.orgasu.eduplos.orgresearchgate.net

HTRF (Homogeneous Time-Resolved Fluorescence) assays have been used to evaluate the inhibitory activity of this compound against different kinases. This compound inhibits PI3K/mTOR activity likely by binding to the ATP binding cleft of these enzymes and was tested against class I PI3K and other kinases using an HTRF assay format and direct measurement of substrate phosphorylation. oncotarget.com this compound was most potent against p110α (IC50 = 17 nM), and also inhibited other isoforms of class I PI3K with varying potency (p110γ = 249 nM, p110δ = 262 nM, p110β = 1143 nM). oncotarget.com Another source reported IC50 values of 15.6 nM for PI3Kα and 34.9 nM for mTOR, with IC50 values for other class I PI3K isoforms being 1,143 nM for PI3Kβ, 249 nM for PI3Kγ, and 262 nM for PI3Kδ. plos.orgnih.govnih.govasu.eduasu.eduresearchgate.net

In Vivo Animal Models

In vivo studies using animal models, primarily mouse xenografts, have been conducted to assess the antitumor efficacy of this compound in a living system and to investigate its effects on tumor biology and signaling pathways.

Subcutaneous and Orthotopic Xenograft Models

Subcutaneous xenograft models have been widely used to evaluate the antitumor activity of this compound in various cancer types. In mouse xenograft models of OCCA, this compound suppressed tumor growth in a dose-dependent manner. plos.orgnih.govnih.govasu.eduasu.eduresearchgate.netniph.go.jp Subcutaneous xenograft tumors in athymic BALB/c mice were established by injecting OCCA cells, such as TOV-21G and RMG-I lines. nih.govplos.orgniph.go.jp Oral daily administration of this compound significantly suppressed the tumor growth of TOV-21G and RMG-I xenografts. plos.orgnih.gov The TOV-21G xenograft model, derived from an OCCA cell line, has been used to characterize this compound's antitumor effects, including TP53-dependent apoptosis induction. altogenlabs.com In prostate cancer models, CWR22 xenografts, which are PTEN-wt, displayed reduced in vivo growth following treatment with a combination of this compound and lapatinib or this compound and Riluzole compared to single-agent treatments. nih.gov CWR22 cells mixed with Matrigel were injected subcutaneously into male mice to establish these xenografts. nih.govaacrjournals.org

Orthotopic xenograft models, where cancer cells are implanted in the corresponding organ, have been used, particularly for glioblastoma, to better mimic the tumor microenvironment and assess the ability of this compound to cross the blood-brain barrier. U87 glioma cells and GSC11 GICs were used to generate orthotopic xenografts in mouse brains. nih.govoncotarget.comresearchgate.net this compound showed efficacy and survival benefit in the U87 and GSC11 orthotopic models of GBM. nih.govnih.gov Histopathological staining revealed that this compound treatment considerably reduced tumor growth in U87 and GSC11 xenografts. nih.govoncotarget.comresearchgate.net this compound was ineffective in an intracranial model using the LN229 cell line, which is PTEN wild-type, indicating that its efficacy in glioblastoma models is associated with PTEN/PI3K alterations. nih.govoncotarget.com

Assessment of Pathway Suppression in Tumor Tissues

Analysis of tumor tissues from in vivo models has provided evidence of this compound's impact on target pathways and cellular proliferation markers. Treatment with this compound suppressed the levels of phosphorylated Akt (p-AKT) at Thr308 and phosphorylated S6 (p-S6) at Ser240/244 in the TOV-21G and RMG-I xenografts derived from OCCA cells. plos.orgnih.gov Ex vivo analyses of tumor tissues from glioblastoma orthotopic xenografts treated with this compound showed marked inhibition of phosphorylated Akt and phosphorylated S6. nih.govoncotarget.comresearchgate.net This confirms the efficacy of this compound in inhibiting PI3K/mTOR signaling in vivo. nih.govaacrjournals.org

Immunohistochemical analysis has been used to assess cellular proliferation using markers like Ki-67. In glioblastoma xenografts, immunostaining of brain sections showed a decrease in Ki-67 positive cells in mice treated with this compound. nih.govoncotarget.comnih.govaacrjournals.orgresearchgate.net In U87 xenograft models, immunohistochemical analysis of tumor tissues showed a moderate decrease in the number of Ki-67-positive cells with this compound alone, and a further decrease when combined with temozolomide (B1682018). nih.govresearchgate.net

Survival Studies in Animal Models as an Indicator of Preclinical Efficacy

Survival studies in animal models are a critical component of preclinical research, serving as a key indicator of a compound's potential therapeutic efficacy against a disease. By assessing the impact of a treatment on the lifespan of disease-bearing animals compared to control groups, researchers can gain valuable insights into the compound's ability to slow disease progression and improve outcomes in a complex in vivo environment. For this compound, studies utilizing various tumor xenograft models in mice have been conducted to evaluate its impact on survival.

Detailed research findings from preclinical studies have demonstrated that this compound can significantly prolong survival in animal models of glioblastoma (GBM). In orthotopic mouse xenograft models established with U87 glioma cells, treatment with this compound resulted in a notable increase in median survival time compared to vehicle-treated control mice. patsnap.comuni.lu Similarly, in models using GSC11 glioma initiating cells, this compound treatment also led to a prolonged median survival. patsnap.comuni.lu These studies assessed the in vivo therapeutic efficacy by analyzing Kaplan-Meier survival curves and employing the log-rank test for statistical comparison between groups. patsnap.comuni.lu

The observed survival benefit in these glioma models suggests that this compound possesses significant antitumor activity in vivo. Conversely, studies in a LN229 glioma model, characterized by a PTEN wild-type background, indicated that this compound was ineffective and did not impact the median survival of the animals. uni.lu This finding suggests a preferential response to this compound in glioma models with PI3K pathway alterations, such as PTEN mutations, which are present in the U87 and GSC11 cell lines used in the successful survival studies. uni.lu

Further preclinical investigations have explored the potential of this compound in combination therapies to enhance survival outcomes. In mice bearing U87 xenograft tumors, the combination treatment of this compound with temozolomide (TMZ) significantly increased the survival rate compared to treatment with either agent alone. invivochem.comglpbio.com These results indicate that combining this compound with existing chemotherapies like TMZ may offer a therapeutic advantage and improve survival in GBM models. invivochem.comglpbio.com

The following table summarizes the median survival data from representative preclinical studies of this compound in glioma animal models:

Animal Model (Cell Line)Treatment GroupMedian Survival Time (Days)
U87 Glioma XenograftVehicle Control30 patsnap.comuni.lu
U87 Glioma XenograftThis compound (6 mg/kg, oral)46 patsnap.comuni.lu
GSC11 Glioma XenograftControl47 patsnap.comuni.lu
GSC11 Glioma XenograftThis compound (6 mg/kg, oral)61 patsnap.comuni.lu
U87 Glioma XenograftTMZ (7.5 mg/kg)Not significantly different from control glpbio.com
U87 Glioma XenograftThis compound + TMZSignificantly increased compared to single agents glpbio.com

These preclinical survival studies in animal models provide compelling evidence for the in vivo efficacy of this compound, particularly in glioma models with specific genetic alterations, and highlight the potential for its use in combination therapies to further improve survival outcomes.

Mechanisms of Acquired and Intrinsic Resistance to Ds 7423 in Preclinical Contexts

Aberrant Activation of Alternative Signaling Pathways and Feedback Loops

In response to DS-7423 treatment, cancer cells can activate alternative signaling cascades or engage in feedback loops that bypass the PI3K/mTOR blockade, leading to acquired resistance.

Upregulation of mTOR Complex 2 (mTORC2)

While this compound is designed to inhibit both mTORC1 and mTORC2, resistance mechanisms involving altered mTOR complex activity have been explored in the context of mTOR inhibitors. Resistance to mTORC1 inhibitors can be induced by increased activity of mTORC2. plos.orgnih.gov Although this compound targets both complexes, the dynamic interplay and potential compensatory mechanisms within the mTOR pathway upon prolonged inhibition are areas of ongoing preclinical investigation.

Activation of Receptor Tyrosine Kinases (e.g., Insulin-like Growth Factor-1 Receptor (IGF-R1), HER2, HER3)

Upregulation or activation of receptor tyrosine kinases (RTKs) is a significant mechanism of resistance to PI3K/mTOR inhibitors. Resistance to mTORC1 inhibitors can involve the upregulation of RTKs such as IGF-R1. plos.orgnih.gov Studies in PTEN wild-type prostate cancer models treated with this compound have shown upregulation of HER2 and HER3. nih.govnih.govkcl.ac.uk Specifically, PTEN wild-type prostate cancer cell lines like CWR22 and 22Rv1 upregulate HER2 upon this compound treatment, while PTEN-mutant LNCaP cells upregulate HER3. nih.govnih.govkcl.ac.uk The formation of heterodimers, such as HER2/HER3 or heterotrimers like HER2/HER3/IGF-1R, can activate downstream signaling pathways, including PI3K/AKT, contributing to resistance. imrpress.comnih.gov

Role of Prostate-Specific Membrane Antigen (PSMA) and Metabotropic Glutamate Receptor 1 (mGluR1) in Resistance Mechanisms

In PTEN wild-type prostate cancer models, PSMA and mGluR1 have been implicated in resistance to this compound. Upon treatment with this compound, PTEN wild-type prostate cancer cells upregulate the expression of PSMA and mGluR1. nih.govnih.govkcl.ac.ukresearchgate.net PSMA, mGluR1, and HER2 can form a positive feedback loop that enables cells to overcome this compound treatment. nih.govnih.govkcl.ac.ukresearchgate.net PSMA expression is also increased upon PI3K-AKT-mTOR blockade and shows a positive association with HER2 levels in PTEN wild-type prostate cancer cell lines. nih.gov The increase in PSMA upon this compound treatment is partially dependent on HER2 signaling. nih.gov Pharmacologic inhibition of mGluR1 has also been shown to abrogate this compound-induced changes in HER2 and PSMA expression. nih.gov

Genetic and Epigenetic Determinants of Therapeutic Response

The genetic and epigenetic landscape of cancer cells can significantly influence their initial sensitivity and the development of resistance to this compound.

Influence of PTEN Status on this compound Sensitivity and Resistance Pathways

PTEN status plays a crucial role in the response to PI3K/mTOR inhibitors like this compound. Inactivation of the PTEN tumor suppressor is a common event in prostate cancer and leads to aberrant activation of the PI3K/AKT/mTOR pathway. nih.govnih.govkcl.ac.uknih.gov While extensive research has focused on resistance mechanisms in PTEN-mutant backgrounds, the response in PTEN wild-type phenotypes is less understood. nih.govnih.govkcl.ac.ukresearchgate.netsciprofiles.com Studies have shown a differential HER receptor response to this compound depending on the PTEN status of prostate cancer cells. nih.govnih.gov PTEN wild-type cells upregulate HER2, whereas PTEN-null cells upregulate HER3 upon this compound treatment. nih.govnih.gov Preclinical studies in glioma have also indicated that PTEN alterations are associated with cellular response to this compound treatment, with preferential inhibition of cell growth in PTEN altered cell lines. nih.gov

Differential Apoptotic Response Based on TP53 Status

The mutational status of TP53 can influence the apoptotic response to this compound. Preclinical studies in ovarian clear cell adenocarcinoma cell lines have shown that this compound induced significantly higher levels of apoptotic cell death in cells without TP53 mutations compared to those with TP53 mutations. plos.orgnih.gov This suggests that the TP53 mutational status could be a biomarker to predict apoptosis induction by this compound, and that apoptosis is dependent on TP53 function. plos.orgnih.gov this compound treatment can lead to increased TP53 levels and phosphorylation of TP53 at Ser46, a key event in TP53-dependent apoptosis, in TP53 wild-type cells. plos.orgnih.gov Ovarian clear cell adenocarcinoma cell lines harboring TP53 mutations like R175H and S241F have demonstrated reduced sensitivity to this compound in culture. genomenon.comgenomenon.com

Impact of PIK3CA Mutations on this compound Efficacy

The mutational status of PIK3CA, a gene encoding the p110α catalytic subunit of PI3K, has been investigated for its potential influence on the efficacy of this compound in preclinical models. Studies in ovarian clear cell adenocarcinoma (OCCA) cell lines demonstrated sensitivity to this compound regardless of the mutational status of PIK3CA. Across a panel of nine OCCA cell lines, including those harboring PIK3CA mutations such as C420R and E545V, IC50 values for this compound were consistently below 75 nM, indicating broad sensitivity in this context nih.govwikipedia.orgfishersci.dk. This suggests that in OCCA, the presence of PIK3CA mutations may not necessarily confer intrinsic resistance to this compound.

In contrast, preclinical studies in glioblastoma (GBM) initiating cell lines indicated a preferential growth inhibition by this compound in lines characterized by PIK3CA mutations or PTEN alterations mims.com. This suggests that in the context of glioblastoma, alterations within the PI3K pathway, including PIK3CA mutations, might be associated with increased sensitivity to this compound. The differential impact of PIK3CA mutations on this compound efficacy observed between OCCA and glioblastoma models highlights the context-dependent nature of resistance mechanisms and the influence of tumor type.

Intracellular Adaptive Responses and Upregulation of Mediator Proteins (e.g., MSK1)

Adaptive intracellular responses, including the upregulation of specific mediator proteins, represent a significant mechanism by which cancer cells can develop resistance to targeted therapies like this compound. Preclinical research in glioblastoma has identified mitogen- and stress-activated protein kinase 1 (MSK1) as a key mediator involved in acquired resistance to dual PI3K/mTOR inhibition by compounds including this compound. wikipedia.orgnih.govwikipedia.orgmims.comfishersci.ie

Exposure of glioblastoma cells to this compound was shown to induce the upregulation of MSK1 expression. wikipedia.orgnih.gov This upregulation is part of an adaptive survival signaling pathway that allows cells to escape the inhibitory effects of this compound. The mechanism involves the activation of extracellular signal-regulated kinase (ERK) signaling, which phosphorylates MSK1. wikipedia.orgnih.gov Activated MSK1, in turn, phosphorylates and promotes the transcriptional activity of β-catenin, a protein known to play a crucial role in promoting cell proliferation and tumor progression. wikipedia.orgnih.gov This MSK1-mediated activation of β-catenin signaling contributes to the development of resistance to PI3K/mTOR inhibition. wikipedia.orgnih.gov

Experimental depletion of MSK1 using shRNAs in glioblastoma initiating cells attenuated the resistance to this compound, leading to increased sensitivity, reduced cell viability, and decreased proliferation. nih.govfishersci.ie Conversely, overexpression of MSK1 conferred resistance to this compound treatment, resulting in increased IC50 values. wikipedia.orgnih.gov This MSK1-mediated resistance could be reversed by the depletion of β-catenin, confirming that β-catenin acts downstream of MSK1 in this resistance pathway. wikipedia.orgnih.gov Furthermore, combining MSK1 knockdown with PI3K/mTOR inhibition demonstrated a synergistic effect, extending survival in an intracranial animal model. nih.gov

These findings highlight MSK1 upregulation and its downstream signaling through β-catenin as a critical intracellular adaptive response conferring resistance to this compound in glioblastoma preclinical models. The data suggest that targeting MSK1 or β-catenin in combination with this compound could be a potential strategy to overcome this form of acquired resistance.

Beyond MSK1, other mediator proteins have been observed to be upregulated as adaptive responses to this compound in different cancer contexts. For instance, in PTEN wild-type prostate cancer models, treatment with this compound led to the upregulation of HER2, mGluR1, and PSMA, which formed a positive feedback loop promoting resistance. wikipedia.orgwikipedia.orgwikipedia.orgfishersci.at In PTEN-mutant prostate cancer cells, upregulation of HER3 and androgen receptor (AR) was observed upon PI3K inhibition. wikipedia.orgwikipedia.orgfishersci.atmims.com These examples further illustrate the diverse range of intracellular adaptive mechanisms involving protein upregulation that can contribute to resistance against this compound.

Impact of MSK1 Modulation on this compound Sensitivity in Glioblastoma Initiating Cells

Cell LineConditionThis compound IC50 (nM)Reference
GSC11Vector-infected105 wikipedia.org
GSC11MSK1-overexpression399 wikipedia.org
GSC11-MSK1β-catenin shRNAsDecreased IC50 wikipedia.org
GSC20SCR shRNA- nih.govfishersci.ie
GSC20MSK1 shRNADecreased sensitivity nih.govfishersci.ie

Note: Specific IC50 values for GSC20 with SCR and MSK1 shRNA were not provided in the snippets, but the text indicates decreased sensitivity upon MSK1 depletion.

Combination Strategies with Ds 7423 in Preclinical Investigations

Rationale for Synergistic Preclinical Combination Therapy

The rationale for combining DS-7423 with other therapeutic agents in preclinical settings is rooted in the inherent complexity and heterogeneity of cancers. Multiple signaling pathways often converge to drive tumor growth, survival, and resistance to therapeutic interventions. The PI3K/AKT/mTOR pathway, a key target of this compound, is frequently dysregulated in various cancers due to genetic alterations, such as mutations in PIK3CA or loss of the tumor suppressor PTEN. plos.orgnih.govnih.gov While inhibiting this pathway can suppress cell proliferation, it may not be sufficient to induce substantial apoptosis or counteract compensatory survival mechanisms activated by cancer cells. nih.govnih.gov

Combining this compound with other agents offers several advantages:

Targeting Parallel or Downstream Pathways: Cancer cells can activate alternative signaling routes to bypass the inhibitory effects on the PI3K/mTOR pathway. Combining this compound with inhibitors of these compensatory pathways can amplify the anti-tumor effect. nih.govaacrjournals.org

Restoring Sensitivity to Conventional Therapies: In certain cancers, activation of the PI3K pathway contributes to resistance to traditional chemotherapy. Combining this compound with chemotherapeutic agents like temozolomide (B1682018) may re-sensitize cancer cells to these treatments. oncotarget.comnih.gov

Inducing Apoptosis: While PI3K inhibitors primarily halt proliferation, combination strategies can be designed to trigger or enhance apoptotic cell death, leading to more effective tumor regression. plos.orgnih.govpatsnap.com

Addressing Tumor Heterogeneity: Targeting multiple pathways is crucial in tumors characterized by diverse genetic alterations and varying dependencies on signaling networks within the cancer cell population.

Preclinical studies have demonstrated that combining this compound with other agents can lead to synergistic anti-proliferative and pro-apoptotic effects, alongside reduced tumor growth and improved survival in animal models. nih.govpatsnap.comnih.gov

Combinations with Conventional Chemotherapeutic Agents (e.g., Temozolomide)

Preclinical investigations have explored the combination of this compound with conventional chemotherapeutic agents, notably temozolomide (TMZ), in the context of glioblastoma (GBM). TMZ is a standard treatment for GBM, but the development of resistance remains a significant clinical challenge. cureswithinreach.orgthno.org

Research indicates that the combination of this compound and TMZ can yield enhanced anti-tumor effects in GBM models. In vitro studies have shown that the combination of this compound and TMZ resulted in additive cytotoxicity across multiple GBM cell lines. oncotarget.comnih.gov Furthermore, this combination treatment increased autophagic cell death within 24 hours in U87 cells, evidenced by increased punctate GFP fluorescence and elevated levels of LC3-II. oncotarget.comnih.gov

In vivo studies utilizing orthotopic mouse xenograft models of GBM (U87 and GSC11) demonstrated that the administration of this compound enhanced the anti-tumor efficacy of temozolomide. nih.govnih.gov The combination of TMZ and this compound effectively inhibited tumor growth and prolonged the survival of mice bearing U87 xenograft tumors, indicating a notable therapeutic benefit in vivo. researchgate.net Analysis of tumor tissues from these mice revealed that the TMZ/DS-7423 combination reduced the number of Ki-67-positive cells (a marker of proliferation) more significantly than either agent administered alone. researchgate.net

These findings suggest that combining this compound with TMZ holds promise as a novel therapeutic regimen for GBM, potentially mitigating the limitations of TMZ monotherapy by augmenting cytotoxicity and promoting autophagic cell death. nih.govnih.gov

Structure Activity Relationship Sar and Medicinal Chemistry Aspects of Ds 7423 Analogs

Chemical Scaffolds and Core Structures Relevant to PI3K/mTOR Inhibition

The development of PI3K and mTOR inhibitors has explored a variety of chemical scaffolds capable of interacting with the ATP-binding pocket of these kinases. DS-7423 is based on a purine (B94841) core structure. nih.gov The purine scaffold is a privileged structure in medicinal chemistry, often found in kinase inhibitors due to its ability to mimic the adenine (B156593) moiety of ATP and form key hydrogen bonds within the active site. nih.gov

Beyond purines, other significant chemical scaffolds investigated for PI3K/mTOR inhibition include triazines, pyrimidines, thiazolo[5,4-d]pyrimidines, thieno[3,2-d]pyrimidines, and imidazo[4,5-c]quinolines. sci-hub.senih.gov For instance, dimorpholino-substituted pyrimidine (B1678525) and triazine derivatives have demonstrated potential in cancer therapy, with some candidates reaching clinical trials. sci-hub.se The selection and modification of these core structures are fundamental to tuning the inhibitory activity and selectivity profile of the resulting compounds.

Identification of Key Structural Motifs for Kinase Selectivity and Potency (e.g., Morpholine (B109124) moiety)

A recurring structural motif found in many PI3K and mTOR inhibitors, including this compound, is the morpholine ring. mdpi.comnih.govoncotarget.comresearchgate.netmdpi.comacs.org The morpholine moiety is crucial for establishing key interactions within the kinase active site, particularly forming a critical hydrogen bond with residues in the hinge region. mdpi.comnih.govacs.org In PI3Kα, this interaction involves Val851, while in mTOR, it involves Val2240. mdpi.comnih.gov

Substitutions on the morpholine ring have been shown to significantly influence kinase selectivity. For example, the introduction of sterically hindered or methyl-substituted morpholines can enhance selectivity for mTOR over the closely related PI3K family. nih.govresearchgate.net Molecular modeling studies suggest that a single amino acid difference in the hinge region between mTOR (Leucine) and PI3K (Phenylalanine) creates a deeper pocket in mTOR, which can better accommodate the steric bulk of substituted morpholines, thereby contributing to selectivity. oncotarget.comresearchgate.net The specific arrangement and substitution pattern of the morpholine and other groups around the purine core in this compound contribute to its observed dual PI3K/mTOR inhibitory activity.

Development and Preclinical Evaluation of this compound Analogs for Enhanced Properties or Novel Mechanisms

This compound was developed as a novel, orally bioavailable dual PI3K/mTOR inhibitor. invivochem.comnih.gov Preclinical evaluation has characterized its inhibitory profile and antitumor activity in various cancer models.

Inhibitory Profile: this compound has demonstrated potent inhibition of both PI3K and mTOR. Its inhibitory concentrations (IC50) against key isoforms and mTOR are as follows:

TargetIC50 (nM)Citation
PI3Kα15.6 plos.orgglpbio.cominvivochem.commedchemexpress.com
mTOR34.9 plos.orgglpbio.cominvivochem.commedchemexpress.com
PI3Kβ1143 plos.orgglpbio.commedchemexpress.com
PI3Kγ249 plos.orgglpbio.commedchemexpress.com
PI3Kδ262 plos.orgglpbio.commedchemexpress.com

This compound shows greater potency against PI3Kα compared to other Class I PI3K isoforms. plos.orgglpbio.com

Preclinical Efficacy: In preclinical studies, this compound has exhibited antitumor activity in various cancer models. In ovarian clear cell adenocarcinoma (OCCA) cell lines, this compound inhibited cell growth with IC50 values ranging from 20 to 75 nM. plos.org It also induced apoptosis, particularly in cell lines without TP53 mutations. plos.orgresearchgate.net In mouse xenograft models of OCCA, this compound suppressed tumor growth in a dose-dependent manner. plos.org

Furthermore, this compound has been evaluated in glioblastoma (GBM) models. It demonstrated the ability to cross the blood-brain barrier and effectively suppress PI3K pathway biomarkers in the brain. nih.govnih.gov this compound inhibited the growth of glioma cell lines and glioma-initiating cell lines at sub-micromolar concentrations (mean IC50 < 250 nM). nih.govnih.gov Sensitivity to this compound in these models was associated with PIK3CA mutations and PTEN alterations. nih.govnih.gov

Mechanism of Action: Studies have shown that this compound inhibits the phosphorylation of key downstream targets in the PI3K/mTOR pathway, including AKT (at Thr308 and Ser473), S6 ribosomal protein (at Ser235/236 and Ser240/244), and 4EBP1. plos.orgresearchgate.netnih.gov This inhibition of phosphorylation is observed in a dose- and time-dependent manner in sensitive cell lines. plos.orgresearchgate.netnih.gov

Research into resistance mechanisms to this compound is ongoing. For example, in PTEN wild-type prostate cancer models, HER2, PSMA, and mGluR1 have been implicated in mediating resistance. patsnap.comorcid.org These findings highlight the complexity of targeting the PI3K/mTOR pathway and the potential need for combination therapies or the development of analogs that can overcome specific resistance mechanisms.

The preclinical evaluation of this compound has provided valuable insights into its potential as a therapeutic agent and the factors influencing its efficacy, paving the way for further medicinal chemistry efforts and clinical investigation.

Emerging Research Directions and Future Preclinical Perspectives for Ds 7423

Investigation of DS-7423 in Novel Preclinical Disease Models and Therapeutic Areas

Preclinical studies have investigated the efficacy of this compound in various cancer models. Research has demonstrated the antitumor effect of this compound in ovarian clear cell adenocarcinoma (OCCA) cell lines and mouse xenograft models, showing dose-dependent suppression of tumor growth. plos.orgnih.gov The compound has also shown preclinical potential in glioblastoma (GBM) models, including in vitro studies with glioma cell lines and glioma-initiating cell lines, as well as in vivo studies using orthotopic models. nih.govnih.gov Notably, this compound was found to cross the blood-brain barrier in mice, leading to the suppression of PI3K pathway biomarkers in the brain. nih.govnih.gov Investigations in prostate cancer models, particularly in PTEN wild-type cell lines, have also been conducted to understand resistance mechanisms to PI3K/mTOR inhibition. nih.govaacrjournals.orgresearchgate.net

Further Elucidation of Uncharacterized Molecular Mechanisms and Downstream Effects

This compound functions by inhibiting the PI3K/mTOR signaling pathway. plos.orgnih.gov Studies have shown that this compound suppresses the phosphorylation of key components in this pathway, including AKT (at Thr308 and Ser473) and S6 (at Ser235/236 and Ser240/244) in a dose- and time-dependent manner in glioma cells. nih.govnih.gov In OCCA cells, this compound suppressed the phosphorylation levels of targeted proteins in both the AKT and mTORC1 pathways. nih.gov Research in prostate cancer models has revealed complex feedback mechanisms activated in response to this compound treatment. In PTEN wild-type prostate cancer cells, this compound treatment can lead to the upregulation of ErbB/HER proteins, specifically HER2 and HER3. nih.govaacrjournals.org Downstream effects in these cells include an increase in PSMA expression that is partially dependent on HER2 signaling. nih.govaacrjournals.org This suggests a complex interplay between the PI3K/mTOR pathway and other signaling cascades, such as those involving HER2, HER3, PSMA, and mGluR1, which can contribute to resistance. nih.govaacrjournals.orgresearchgate.net this compound has also been shown to induce TP53-dependent apoptosis in OCCA cells, particularly in those with wild-type TP53. plos.orgnih.gov This involves an increase in the phosphorylation of TP53 at Ser46 and the induction of genes mediating TP53-dependent apoptosis. plos.orgnih.gov

Exploration of Predictive Biomarkers for Response to this compound in Preclinical Settings

Identifying predictive biomarkers is crucial for determining which patients are most likely to benefit from targeted therapies like this compound. Preclinical studies have begun to explore potential biomarkers for response. In glioma models, PI3K mutations and PTEN alterations were found to be associated with cellular response to this compound treatment, with preferential inhibition of cell growth observed in cell lines harboring PIK3CA mutations and PTEN alterations. nih.govnih.gov In OCCA, the mutational status of TP53 has been suggested as a potential biomarker for predicting apoptosis induction by this compound, with greater apoptosis observed in cells without TP53 mutations. plos.orgnih.gov In PTEN wild-type prostate cancer cells, the upregulation of PSMA upon this compound treatment has been suggested as a potential predictive biomarker of resistance. aacrjournals.orgresearchgate.net The differential overexpression and heterodimerization of ErbB receptors, such as HER2 and HER3, have also been identified as potential indicators of resistance in PTEN wild-type prostate cancer cell lines. ucl.ac.uk

Preclinical findings regarding potential predictive biomarkers for this compound response include:

Disease ModelPotential Predictive Biomarker(s)Preclinical FindingSource
Glioblastoma (GBM)PI3K mutations, PTEN alterationsPreferential growth inhibition in cell lines with these alterations. nih.govnih.gov
Ovarian Clear Cell Adenocarcinoma (OCCA)TP53 mutational statusGreater apoptosis induction in TP53 wild-type cells. plos.orgnih.gov
PTEN wild-type Prostate CancerUpregulation of PSMA, HER2, HER3; ErbB heterodimerizationAssociated with resistance to this compound; PSMA increase partially dependent on HER2. nih.govaacrjournals.orgresearchgate.netucl.ac.uk

Application of Advanced Methodologies in this compound Research (e.g., Proteomics, Transcriptomics)

Advanced methodologies, such as proteomics and transcriptomics, are valuable tools for gaining a deeper understanding of the molecular effects of this compound and identifying potential biomarkers or resistance mechanisms. While specific detailed applications of proteomics and transcriptomics solely focused on this compound were not extensively detailed in the provided search results, the importance of these methodologies in studying PI3K pathway inhibitors and resistance mechanisms in cancer is highlighted. For instance, analysis of transcriptome and phospho-proteomics has been used to study the effects of other dual PI3K/mTOR inhibitors in lymphoma cells, demonstrating modulation of various signaling pathways. nih.gov The integration of multi-omics data, including transcriptomics and proteomics, is recognized as a strategy to identify deregulated pathways and potential therapeutic targets in diseases like glioblastoma. researchgate.net The challenges and the need for intensive research in applying proteomics for biomarker studies in cancer are also acknowledged. ucl.ac.uk These advanced techniques can provide comprehensive insights into the changes in protein and gene expression profiles in response to this compound treatment, helping to unravel complex molecular mechanisms and identify novel predictive or prognostic markers.

Q & A

Basic: What experimental design considerations are critical for evaluating DS-7423’s dose-dependent effects in vitro?

Answer:
To assess this compound’s concentration-dependent activity, researchers should:

  • Establish a gradient (e.g., 0–10 μM) to capture threshold and saturation effects (Figure A–J, ).
  • Include controls : Untreated cells and vehicle-only groups to isolate compound-specific effects.
  • Monitor timepoints : Measure apoptosis (via Annexin V/PI staining), proliferation (MTT assay), and gene expression (qPCR for p53AIP1, PUMA, etc.) at 24h, 48h, and 72h to track dynamic responses (Figure D, F) .
  • Validate pathways : Use Western blotting for phospho-MDM2 (Ser166) and phospho-TP53 (Ser46/Ser15) to confirm PI3K/mTOR inhibition and downstream apoptosis signaling .

Advanced: How can researchers resolve contradictions in this compound’s dual role in suppressing proliferation while enhancing migration/invasion at higher concentrations?

Answer:
This paradox requires:

  • Mechanistic dissection : Separate assays for proliferation (cell cycle analysis) and migration/invasion (scratch assay, transwell with Matrigel). Note that this compound may activate compensatory pathways (e.g., EMT) at higher doses (Figure E, G, H) .
  • Pathway crosstalk analysis : Co-treat with inhibitors of migration-related kinases (e.g., FAK or Src) to isolate PI3K/mTOR-dependent effects.
  • Single-cell RNA sequencing : Identify subpopulations with divergent responses to this compound, linking gene expression heterogeneity to functional outcomes.

Basic: What biomarkers are most reliable for assessing this compound’s efficacy in TP53-dependent apoptosis?

Answer:
Key biomarkers include:

  • Phospho-TP53 (Ser46) : Indicates DNA damage-induced apoptosis (Figure A).
  • p53AIP1 and PUMA : Upregulation confirms TP53-mediated transcriptional activation (Figure B).
  • Caspase-3/7 activity : Quantify via fluorometric assays to validate apoptosis execution.
  • Control for TP53 status : Use TP53-null cell lines (e.g., Saos-2) to confirm pathway specificity .

Advanced: What statistical methods are recommended for analyzing non-linear dose-response relationships in this compound studies?

Answer:

  • Non-linear regression : Fit data to a sigmoidal curve (e.g., Hill equation) to calculate EC50/IC50.
  • ANOVA with post-hoc tests : Compare means across concentrations (e.g., Tukey’s HSD for apoptosis rates in Figure D).
  • Bootstrapping : Assess confidence intervals for small-sample studies (e.g., rare cell models).
  • Synergy analysis : Use Chou-Talalay’s Combination Index if testing this compound with other agents .

Basic: How to validate this compound’s specificity as a dual PI3K/mTOR inhibitor in ovarian clear cell adenocarcinoma models?

Answer:

  • Kinase profiling : Use recombinant enzyme assays to confirm inhibition of PI3Kα/β/δ/γ and mTORC1/2.
  • Rescue experiments : Overexpress constitutively active AKT or mTOR to reverse this compound’s effects.
  • Isoform-specific inhibitors : Compare this compound’s efficacy to selective PI3K (e.g., BYL719) or mTOR (e.g., Rapamycin) inhibitors (Figure E, F) .

Advanced: What methodologies address heterogeneity in this compound response across patient-derived xenograft (PDX) models?

Answer:

  • Multi-omics integration : Combine RNA-seq (transcriptome), phospho-proteomics (signaling), and metabolomics to identify resistance mechanisms.
  • Longitudinal sampling : Track tumor evolution in PDX models via serial biopsies pre/post-treatment.
  • Machine learning : Train classifiers on baseline genomic data (e.g., PTEN loss, TP53 mutations) to predict this compound sensitivity .

Table 1: Key Parameters from Concentration-Dependent Studies of this compound

Parameter Assay Optimal Concentration Outcome Reference
Apoptosis InductionFlow cytometry5–10 μM60–80% apoptosis (ES-2 cells)Figure D
p53AIP1 ExpressionqPCR≥2.5 μM5-fold increase vs. controlFigure B
Cell Proliferation InhibitionMTT assay1–5 μM70–90% reduction in viabilityFigure E
Migration EnhancementScratch assay5–10 μM2.5-fold increase in wound closureFigure G

Basic: How to ensure reproducibility in this compound studies across laboratories?

Answer:

  • Standardize cell culture : Use authenticated cell lines (e.g., ES-2) with mycoplasma testing.
  • Detailed protocols : Document serum concentration, passage number, and incubation conditions (e.g., hypoxia vs. normoxia).
  • Data transparency : Share raw data (flow cytometry FCS files, Western blot uncropped images) in supplementary materials .

Advanced: What computational tools can model this compound’s pharmacokinetic-pharmacodynamic (PK-PD) profile?

Answer:

  • Compartmental modeling : Use Phoenix WinNonlin to simulate plasma/tissue concentrations.
  • PD-linked PK models : Incorporate biomarker data (e.g., phospho-AKT suppression) to predict tumor growth inhibition.
  • In silico docking : Predict binding affinities to PI3K/mTOR using AutoDock Vina or Schrödinger .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.